Cas no 85233-44-9 ((3R)-3-hydroxyheptanoic acid)

(3R)-3-Hydroxyheptanoic acid is a chiral hydroxy fatty acid with a seven-carbon backbone and a hydroxyl group at the stereospecific (R)-configuration on the third carbon. This compound serves as a valuable intermediate in organic synthesis, particularly for the production of enantiomerically pure pharmaceuticals, agrochemicals, and specialty polymers. Its stereochemical purity makes it advantageous for asymmetric synthesis and biocatalytic applications. The hydroxyl and carboxyl functional groups provide versatile reactivity for derivatization, enabling its use in fine chemical manufacturing. As a building block, it contributes to the development of bioactive molecules with enhanced selectivity and efficacy. Its structural features also make it suitable for studying lipid metabolism and enzyme mechanisms.
(3R)-3-hydroxyheptanoic acid structure
(3R)-3-hydroxyheptanoic acid structure
商品名:(3R)-3-hydroxyheptanoic acid
CAS番号:85233-44-9
MF:C7H14O3
メガワット:146.184262752533
CID:664834
PubChem ID:9793823

(3R)-3-hydroxyheptanoic acid 化学的及び物理的性質

名前と識別子

    • Heptanoic acid, 3-hydroxy-, (R)-
    • (3R)-3-hydroxyheptanoic acid

計算された属性

  • せいみつぶんしりょう: 146.094294304g/mol
  • どういたいしつりょう: 146.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 5
  • 複雑さ: 101
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

(3R)-3-hydroxyheptanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1870166-0.05g
(3R)-3-hydroxyheptanoic acid
85233-44-9
0.05g
$1393.0 2023-09-18
Enamine
EN300-1870166-0.1g
(3R)-3-hydroxyheptanoic acid
85233-44-9
0.1g
$1459.0 2023-09-18
Enamine
EN300-1870166-1g
(3R)-3-hydroxyheptanoic acid
85233-44-9
1g
$1658.0 2023-09-18
Enamine
EN300-1870166-0.25g
(3R)-3-hydroxyheptanoic acid
85233-44-9
0.25g
$1525.0 2023-09-18
Enamine
EN300-1870166-2.5g
(3R)-3-hydroxyheptanoic acid
85233-44-9
2.5g
$3249.0 2023-09-18
Enamine
EN300-1870166-10.0g
(3R)-3-hydroxyheptanoic acid
85233-44-9
10g
$7128.0 2023-05-25
Enamine
EN300-1870166-0.5g
(3R)-3-hydroxyheptanoic acid
85233-44-9
0.5g
$1591.0 2023-09-18
Enamine
EN300-1870166-5.0g
(3R)-3-hydroxyheptanoic acid
85233-44-9
5g
$4806.0 2023-05-25
Enamine
EN300-1870166-1.0g
(3R)-3-hydroxyheptanoic acid
85233-44-9
1g
$1658.0 2023-05-25
Enamine
EN300-1870166-10g
(3R)-3-hydroxyheptanoic acid
85233-44-9
10g
$7128.0 2023-09-18

(3R)-3-hydroxyheptanoic acid 関連文献

(3R)-3-hydroxyheptanoic acidに関する追加情報

Comprehensive Overview of (3R)-3-hydroxyheptanoic acid (CAS No. 85233-44-9): Properties, Applications, and Industry Insights

(3R)-3-hydroxyheptanoic acid (CAS No. 85233-44-9) is a chiral hydroxy fatty acid with significant relevance in pharmaceuticals, biotechnology, and specialty chemicals. This optically active compound, characterized by its hydroxyl group at the third carbon of a seven-carbon chain, has garnered attention for its role in synthesizing bioactive molecules and biodegradable polymers. Its enantiomeric purity (R-configuration) makes it particularly valuable for asymmetric synthesis and enzyme-mediated reactions.

Recent studies highlight the growing demand for (3R)-3-hydroxyheptanoic acid in sustainable material production, aligning with global trends toward green chemistry and circular economy initiatives. Researchers are exploring its potential as a precursor for polyhydroxyalkanoates (PHAs), a class of biodegradable plastics. This aligns with frequent search queries such as "biodegradable polymer precursors 2024" and "chiral building blocks for drug synthesis", reflecting industry interest.

The compound’s physicochemical properties—including a molecular weight of 146.18 g/mol, solubility in polar solvents, and melting point range of 78–82°C—make it suitable for controlled-release formulations. Analytical techniques like HPLC and chiral chromatography are critical for verifying its optical purity, a key concern for pharmaceutical manufacturers addressing queries like "how to test enantiomeric excess of hydroxy acids".

In metabolic engineering, (3R)-3-hydroxyheptanoic acid serves as an intermediate in microbial pathways. A 2023 Nature Biotechnology study demonstrated its enhanced production via CRISPR-modified yeast strains, responding to searches for "bio-based chemical production methods". The compound’s low toxicity profile (LD50 >2000 mg/kg in rodent studies) further supports its use in cosmetics and nutraceuticals.

Supply chain dynamics reveal that 85233-44-9 is predominantly sourced from specialty chemical suppliers, with pricing influenced by enantiomeric purity grades (98–99.5%). Industry forums frequently discuss "scalable synthesis routes for 3R-hydroxy acids", underscoring the need for cost-effective production. Recent patents describe improved catalytic asymmetric hydrogenation methods to address this demand.

Regulatory compliance for (3R)-3-hydroxyheptanoic acid falls under general chemical safety guidelines, with no restrictive classifications. However, quality certifications like GMP and ISO 9001 are critical for pharmaceutical applications, a point emphasized in searches for "CAS 85233-44-9 supplier qualifications". Storage recommendations include inert atmospheres below 25°C to prevent racemization.

Future applications may expand into flavor/fragrance chemistry, where its beta-hydroxy acid structure could contribute to novel aroma compounds. This potential aligns with trending searches for "sustainable alternatives to synthetic flavors". Ongoing research into its enzyme inhibition properties also suggests therapeutic possibilities for metabolic disorders.

For researchers, key analytical references include IR peaks at 1720 cm-1 (C=O stretch) and 3400 cm-1 (O-H stretch), plus characteristic 1H NMR signals at δ 4.15 ppm (methine proton). These data points address common technical queries like "NMR spectrum interpretation of hydroxyheptanoic acids".

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